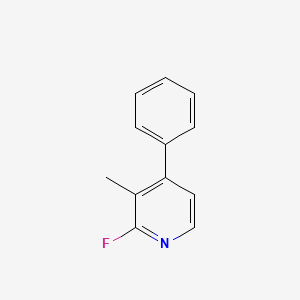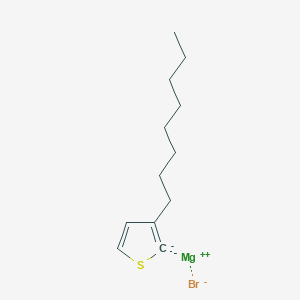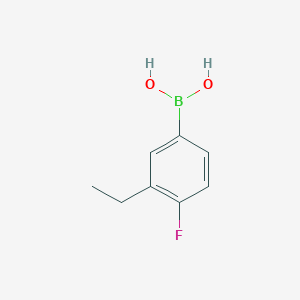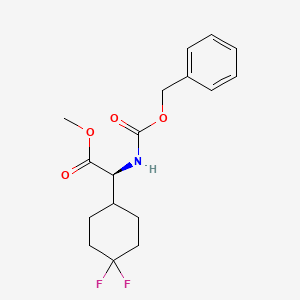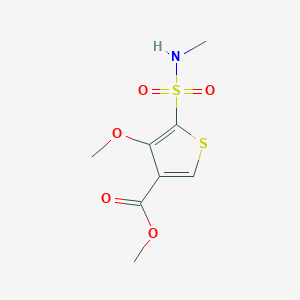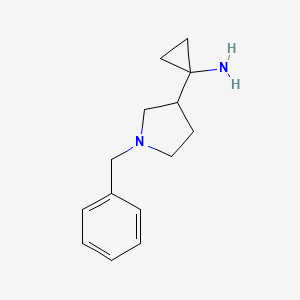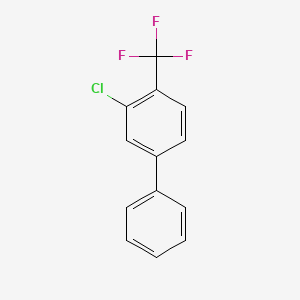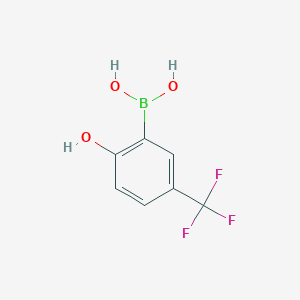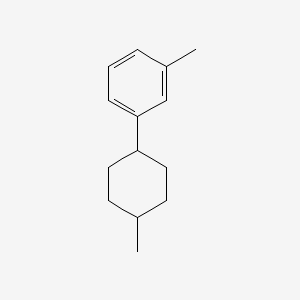
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene
Übersicht
Beschreibung
“1-Bromo-5-(4-chlorophenyl)-2-methylbenzene” is a bromo-chloro derivative of benzene. It consists of a benzene ring with bromine, chlorine, and methyl substituents attached to it .
Molecular Structure Analysis
The molecule consists of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. It has bromine, chlorine, and methyl groups attached to it .Wirkmechanismus
Target of Action
Similar compounds, such as bromochlorobenzenes, are known to interact with various proteins and enzymes in the body .
Mode of Action
Bromochlorobenzenes, for instance, are highly electrophilic and can easily undergo nucleophilic substitution reactions . This suggests that 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
Similar compounds are known to have low water solubility and high lipid solubility, suggesting that they might have good bioavailability and can easily cross biological membranes .
Result of Action
Similar compounds are known to cause various effects, including cytotoxicity and genotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene. For instance, the compound is volatile and can react with oxygen and moisture in the air to produce other products . Therefore, it should be stored properly to maintain its stability and efficacy.
Eigenschaften
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKKNJGSSZLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






